molecular formula C7H3F2NS B13420149 2,6-Difluorobenzo[d]thiazole

2,6-Difluorobenzo[d]thiazole

Cat. No.: B13420149
M. Wt: 171.17 g/mol
InChI Key: AAVXQQLYSHGIRQ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with two fluorine atoms substituted at the 2 and 6 positions. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzo[d]thiazole typically involves the condensation of 2-aminothiophenol with fluorinated benzaldehydes under oxidative conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach involves the use of microwave-assisted synthesis, which accelerates the reaction and improves yields .

Industrial Production Methods

Industrial production of this compound may employ continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of two fluorine atoms enhances its stability and makes it a valuable scaffold for designing biologically active molecules .

Properties

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

IUPAC Name

2,6-difluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3F2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

AAVXQQLYSHGIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)F

Origin of Product

United States

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